4-(aminomethyl)-N-ethylaniline
Overview
Description
4-(Aminomethyl)-N-ethylaniline is an organic compound with the molecular formula C9H14N2. It is a derivative of aniline, featuring an ethyl group attached to the nitrogen atom of the amino group and an aminomethyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Synthetic Routes and Reaction Conditions:
N-Alkylation: Another approach is the N-alkylation of 4-aminomethylbenzene with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. This method requires careful control of reaction conditions to avoid over-alkylation.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control over reaction parameters. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: this compound can be oxidized to form various derivatives, including nitro compounds and amides.
Reduction: The compound can undergo reduction reactions to produce amines and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated derivatives or other substituted anilines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Nitro Compounds: Oxidation can lead to the formation of nitro derivatives.
Amines: Reduction reactions can produce primary, secondary, or tertiary amines.
Halogenated Derivatives: Substitution reactions can result in chloro, bromo, or iodo derivatives.
Scientific Research Applications
4-(Aminomethyl)-N-ethylaniline is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is employed in the development of new drugs and therapeutic agents, often as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in material science, such as the production of polymers and coatings.
Mechanism of Action
4-(Aminomethyl)-N-ethylaniline is structurally similar to other aniline derivatives, such as 4-aminobenzene, 4-aminomethylbenzene, and N-ethylaniline. its unique combination of an ethyl group and an aminomethyl group distinguishes it from these compounds. The presence of these functional groups imparts specific chemical and physical properties that make it suitable for particular applications.
Comparison with Similar Compounds
4-Aminobenzene
4-Aminomethylbenzene
N-Ethylaniline
4-Nitroaniline
4-Methylaniline
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Properties
IUPAC Name |
4-(aminomethyl)-N-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,11H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWURTPZWURJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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